molecular formula C25H31NO B14202917 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one CAS No. 919087-16-4

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one

Cat. No.: B14202917
CAS No.: 919087-16-4
M. Wt: 361.5 g/mol
InChI Key: GYJHATATSGQOJZ-ZEQRLZLVSA-N
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Description

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with diphenyl groups and a non-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one typically involves the reaction of 2,5-diphenylpyrrolidine with non-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic addition of the pyrrolidine to the enone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one is unique due to its combination of a pyrrolidine ring with diphenyl groups and a non-2-en-1-one moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

919087-16-4

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one

InChI

InChI=1S/C25H31NO/c1-2-3-4-5-6-13-18-25(27)26-23(21-14-9-7-10-15-21)19-20-24(26)22-16-11-8-12-17-22/h7-18,23-24H,2-6,19-20H2,1H3/t23-,24-/m0/s1

InChI Key

GYJHATATSGQOJZ-ZEQRLZLVSA-N

Isomeric SMILES

CCCCCCC=CC(=O)N1[C@@H](CC[C@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCCCC=CC(=O)N1C(CCC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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